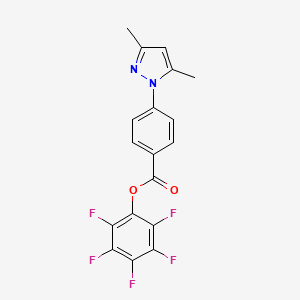

Pentafluorophenyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antileishmanial and Antimalarial Activities

Scientific Field

Pharmacology and Medicinal Chemistry

Summary of Application

Compounds bearing the pyrazole moiety, such as Pentafluorophenyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate, have been investigated for their potential antileishmanial and antimalarial activities. These diseases are significant health concerns in tropical regions, affecting millions worldwide.

Methods of Application

The compounds were synthesized and their structures confirmed using techniques like FTIR and NMR. In vitro and in vivo studies were conducted to assess the antileishmanial and antimalarial efficacy of these compounds.

Results

One of the compounds showed superior activity against Leishmania aethiopica with an IC50 value significantly lower than standard drugs. In vivo studies on Plasmodium berghei-infected mice showed promising suppression rates .

Luminescent Properties for Sensing and Imaging

Scientific Field

Material Science and Chemical Sensing

Summary of Application

Pyrazole derivatives are known for their luminescent properties, making them suitable for applications in sensing and imaging technologies.

Methods of Application

The synthesis of these compounds involves organic synthesis techniques, followed by characterization using spectroscopic methods and X-ray crystallography. Their luminescent properties are then studied under various conditions.

Results

The synthesized compounds exhibit specific luminescent behaviors, which can be tuned for desired applications in sensing or imaging .

Neurotoxicity Studies

Scientific Field

Neuroscience and Toxicology

Summary of Application

Pyrazoline derivatives, structurally related to Pentafluorophenyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate, have been synthesized to study their neurotoxic effects.

Methods of Application

Newly synthesized compounds are tested on animal models to assess their impact on enzymatic activity and behavioral parameters.

Results

Studies revealed changes in acetylcholinesterase activity and oxidative stress markers, indicating potential neurotoxic effects .

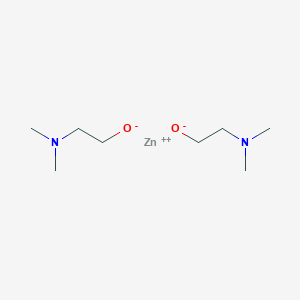

Coordination Chemistry for Novel Complexes

Scientific Field

Coordination Chemistry

Summary of Application

Pyrazole-containing compounds are used to create novel coordination complexes with metals, which have potential applications in catalysis and material science.

Methods of Application

These ligands are synthesized and reacted with various metal ions to form complexes, which are then characterized using analytical and spectroscopic techniques.

Results

The resulting metal complexes exhibit unique structural and electronic properties that can be leveraged for various applications .

Proteomics Research

Scientific Field

Biochemistry and Proteomics

Summary of Application

Pentafluorophenyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate is used in proteomics research to study protein interactions and functions.

Methods of Application

The compound is utilized as a specialty chemical in proteomics to label or modify proteins, which can then be analyzed using mass spectrometry or other proteomic techniques.

Results

This application aids in the identification and quantification of proteins, providing insights into their roles in various biological processes .

Supramolecular Chemistry for Hydrophilicity Modulation

Scientific Field

Supramolecular Chemistry

Summary of Application

The compound is used to modulate the hydrophilicity of metal-organic frameworks (MOFs), which has implications in gas storage, separation, and catalysis.

Methods of Application

MOFs are synthesized using the compound as a linker, and their properties are tuned by varying the solvent mixtures and synthetic conditions.

Results

The MOFs exhibit changes in hydrophilicity, which can be tailored for specific applications in gas separation or storage .

Organic Solar Cell Applications

Scientific Field

Organic Electronics and Photovoltaics

Summary of Application

Pentafluorophenyl derivatives are utilized as building blocks for conjugated polymers in organic solar cells. These materials are designed to improve the efficiency and stability of solar cells.

Methods of Application

The synthesis of these polymers involves the introduction of the pentafluorophenyl group into the polymer backbone. The polymers are then characterized structurally, electrochemically, and optically, including absorption, emission, and time-resolved photoluminescence techniques.

Results

The polymers exhibit efficient photoluminescence quenching when blended with fullerene derivatives, which is a desirable property for photovoltaic applications. Early photovoltaic performance data show promise when compared with established materials .

Safety And Hazards

Propriétés

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 4-(3,5-dimethylpyrazol-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F5N2O2/c1-8-7-9(2)25(24-8)11-5-3-10(4-6-11)18(26)27-17-15(22)13(20)12(19)14(21)16(17)23/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQQALUKKLLEHOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F5N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640465 | |

| Record name | Pentafluorophenyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentafluorophenyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate | |

CAS RN |

941717-00-6 | |

| Record name | Pentafluorophenyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

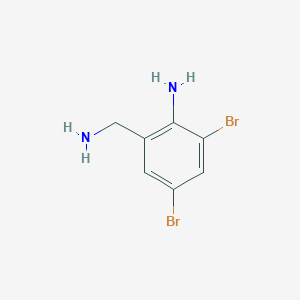

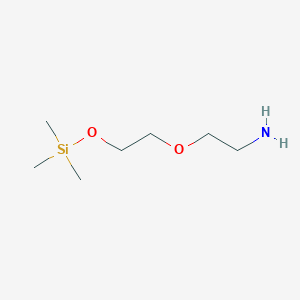

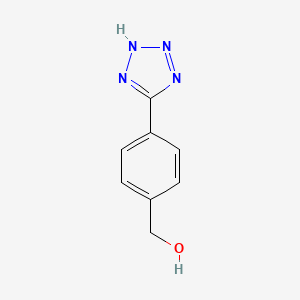

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5-Butyldodecan-5-YL)oxy]-3-hydroxy-4-oxobutanoate](/img/structure/B1629307.png)

![7,9-Dimethylspiro[5.5]undecan-3-one](/img/structure/B1629309.png)